molecular formula C15H15BrO4S B1408224 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate CAS No. 67238-50-0

2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B1408224
CAS RN: 67238-50-0
M. Wt: 371.2 g/mol
InChI Key: LIGLEAWKEMUFRF-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H15BrO4S . It is also known as Ethanol, 2-(4-bromophenoxy)-, 1-(4-methylbenzenesulfonate) .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenoxy group attached to an ethyl group, which is further connected to a 4-methylbenzenesulfonate group . The molecular weight of this compound is 371.25 g/mol.

Scientific Research Applications

Noncovalent Interactions in Supramolecular Architectures

A study explored the role of noncovalent interactions in supramolecular architectures using a series of solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates, including compounds related to 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate. Remarkably, halogen-bonding interactions were found to be significant in rationalizing the solid-state crystal structures of these compounds. The formation and stabilizing nature of O...X (X = Cl and Br) and type I X...X halogen-bonding interactions were analyzed using density functional theory (DFT) calculations, Bader's theory of `atoms in molecules', and molecular electrostatic potential (MEP) surfaces. These findings underline the importance of noncovalent interactions in the structural integrity and functional properties of supramolecular materials (Andleeb et al., 2018).

Synthesis and Structural Characterization

Various compounds structurally related to this compound have been synthesized and structurally characterized to explore their potential applications. For instance, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a three-step procedure yielded structures determined by 1H and 13C NMR, HRMS, and IR, indicating the versatility of these compounds in chemical synthesis and the potential for further functionalization and application in various scientific fields (Pan et al., 2020).

Antifouling Activity

The antifouling activity of various brominated and sulfonate compounds, some structurally related to this compound, was investigated. Compounds were tested against marine bacteria, diatoms, barnacle larvae, and mussel juveniles. The study highlighted the potential of naturally occurring compounds, which showed stronger activity than commercially available analogues, as future non-toxic antifouling candidates. This suggests the potential use of this compound and its derivatives in marine and environmental applications to prevent biofouling (Ortlepp et al., 2008).

properties

IUPAC Name

2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO4S/c1-12-2-8-15(9-3-12)21(17,18)20-11-10-19-14-6-4-13(16)5-7-14/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGLEAWKEMUFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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